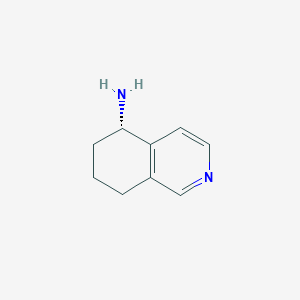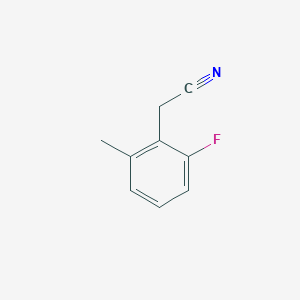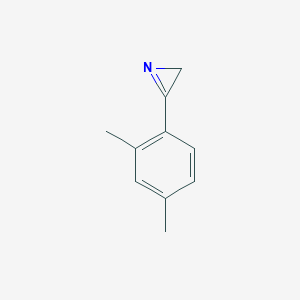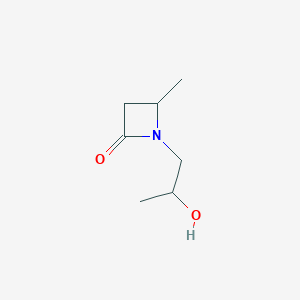
(S)-5,6,7,8-Tetrahydroisoquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5,6,7,8-Tetrahydroisoquinolin-5-amine is a chiral amine derivative of tetrahydroisoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,6,7,8-Tetrahydroisoquinolin-5-amine typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of isoquinoline in the presence of a chiral catalyst to ensure the formation of the (S)-enantiomer. Another approach involves the use of chiral auxiliaries or chiral pool synthesis to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced chiral catalysts and continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form more saturated amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Oxidized isoquinoline derivatives.
Reduction: More saturated amine derivatives.
Substitution: Substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
(S)-5,6,7,8-Tetrahydroisoquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, where its chiral properties are particularly valuable.
Mechanism of Action
The mechanism of action of (S)-5,6,7,8-Tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its chiral nature allows for selective binding to target sites, enhancing its efficacy and specificity.
Comparison with Similar Compounds
®-5,6,7,8-Tetrahydroisoquinolin-5-amine: The enantiomer of the (S)-form, with different biological activities and properties.
Tetrahydroisoquinoline: The parent compound, lacking the amine group.
Isoquinoline: The fully aromatic analog, with distinct chemical and biological properties.
Uniqueness: (S)-5,6,7,8-Tetrahydroisoquinolin-5-amine is unique due to its chiral nature and the presence of the amine group, which imparts specific reactivity and biological activity. Its ability to selectively interact with molecular targets makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(5S)-5,6,7,8-tetrahydroisoquinolin-5-amine |
InChI |
InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h4-6,9H,1-3,10H2/t9-/m0/s1 |
InChI Key |
YURMVGXJVVCSMU-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=NC=C2)N |
Canonical SMILES |
C1CC(C2=C(C1)C=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11923304.png)


![5-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B11923324.png)

![(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923339.png)

![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11923355.png)

![2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11923373.png)

